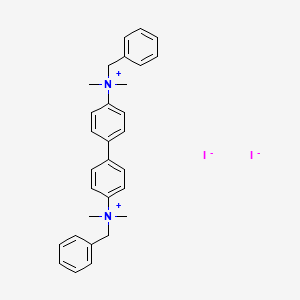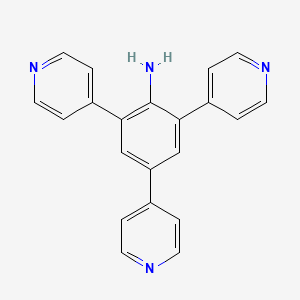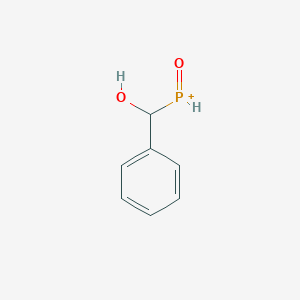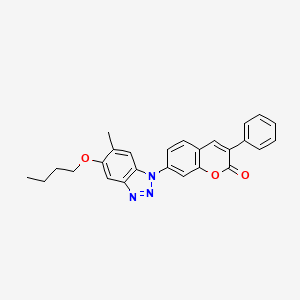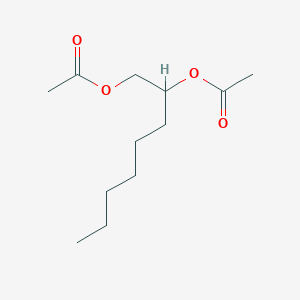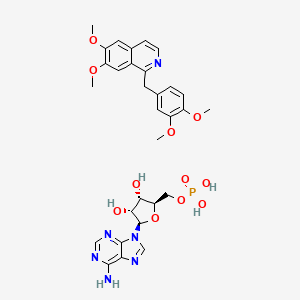
Papaverine adenylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papaverine adenylate is a compound derived from papaverine, an opium alkaloid. Papaverine is primarily used as an antispasmodic drug to treat visceral spasms and vasospasms. It is known for its ability to relax smooth muscles and is used in various medical applications, including the treatment of erectile dysfunction and ischemic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of papaverine adenylate involves the synthesis of papaverine followed by its conversion to the adenylate form. The synthesis of papaverine typically starts with the extraction of 3,4-dihydropapaverine hydrochloride, which is then dissolved in water and adjusted to a pH greater than 7. The solution undergoes extraction with trimethylbenzene, followed by a dehydrogenation reaction using a catalyst at temperatures between 50-180°C to obtain papaverine . The adenylate form is then synthesized by reacting papaverine with adenosine triphosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound involves a one-pot synthesis method using xylene as a solvent. This method ensures high purity (99.6%) and an improved overall yield (63%). The process is suitable for large-scale production and involves critical parameters to control impurities .
化学反応の分析
Types of Reactions
Papaverine adenylate undergoes various chemical reactions, including:
Oxidation: Papaverine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert papaverine to its dihydro form.
Substitution: Substitution reactions can occur at the methoxy groups of papaverine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
Oxidation: Papaverine N-oxide.
Reduction: Dihydropapaverine.
Substitution: Various substituted papaverine derivatives.
科学的研究の応用
Papaverine adenylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer properties and its role in treating ischemic conditions
Industry: Utilized in the cryopreservation of blood vessels and other biological tissues.
作用機序
Papaverine adenylate exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also affects mitochondrial respiration and various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and mammalian target of rapamycin (mTOR) pathways .
類似化合物との比較
Papaverine adenylate can be compared with other opium alkaloids such as:
Morphine: Primarily used for its analgesic properties.
Codeine: Used as a cough suppressant and pain reliever.
Thebaine: A precursor for synthesizing other opioids.
Noscapine: Known for its antitussive and potential anticancer properties
This compound is unique due to its specific vasodilatory and smooth muscle relaxant effects, making it valuable in treating various ischemic and spastic conditions.
特性
CAS番号 |
39024-96-9 |
|---|---|
分子式 |
C30H35N6O11P |
分子量 |
686.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H21NO4.C10H14N5O7P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-8,10-12H,9H2,1-4H3;2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t;4-,6-,7-,10-/m.1/s1 |
InChIキー |
BAJNONMTXYJRMJ-LPEHXXKESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


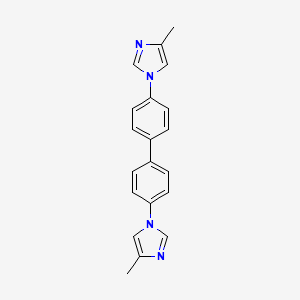
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
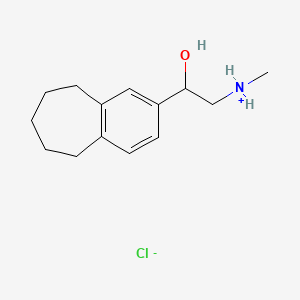

![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)


